molecular formula C18H25NO B1219694 Cyclazocine CAS No. 3572-80-3

Cyclazocine

Cat. No.: B1219694
CAS No.: 3572-80-3
M. Wt: 271.4 g/mol
InChI Key: YQYVFVRQLZMJKJ-UHFFFAOYSA-N
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Description

Cyclazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. It was first synthesized in the early 1960s and has been studied for its unique pharmacological properties. This compound acts as a mixed opioid agonist-antagonist, primarily targeting the kappa-opioid receptor and the mu-opioid receptor. It has been explored for its potential use in pain management and the treatment of opioid addiction .

Preparation Methods

Cyclazocine can be synthesized through several routes. One common method involves the reaction of (+)-NORMETAZOCINE with cyclopropylmethyl chloride in the presence of a base such as sodium hydrogencarbonate in N,N-dimethylformamide at elevated temperatures . The reaction typically proceeds at 80°C for about 12 hours, yielding this compound with a moderate yield.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Cyclazocine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Cyclazocine serves as a model compound for studying the structure-activity relationships of opioid receptors and their ligands.

    Biology: this compound is used in research to understand the biological mechanisms of opioid receptors and their role in pain modulation and addiction.

    Medicine: this compound has been investigated for its potential use in pain management and the treatment of opioid addiction.

    Industry: this compound’s unique pharmacological properties make it a valuable tool in the development of new analgesics and addiction treatments.

Mechanism of Action

Cyclazocine exerts its effects primarily through its interaction with opioid receptors. It acts as an agonist at the kappa-opioid receptor and a partial agonist at the mu-opioid receptor. Additionally, it has high affinity for the delta-opioid receptor . The activation of these receptors leads to analgesic effects, modulation of mood, and alterations in perception. This compound’s ability to block the effects of other opioids at the mu-opioid receptor makes it useful in the treatment of opioid addiction.

Comparison with Similar Compounds

Cyclazocine is part of the benzomorphan class of compounds, which includes other opioids such as dezocine, pentazocine, and phenazocine . Compared to these compounds, this compound has a unique profile due to its mixed agonist-antagonist activity and its high affinity for the kappa-opioid receptor. This gives it distinct pharmacological properties, including reduced potential for abuse and unique therapeutic applications.

Similar Compounds

  • Dezocine
  • Pentazocine
  • Phenazocine

This compound’s unique combination of receptor activities and its ability to modulate opioid effects make it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name

10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVFVRQLZMJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022863
Record name Cyclazocine
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Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-80-3, 7346-09-0, 63903-61-7
Record name Cyclazocine
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Record name Cyclazocine [USAN:INN]
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Record name (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
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Record name CYCLAZOCINE
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Record name CYCLAZOCINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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